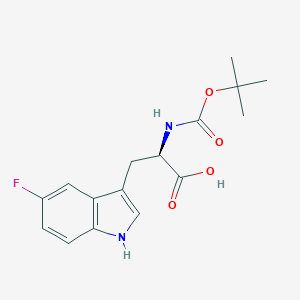

Boc-5-Fluoro-D-tryptophan

Description

Significance of Fluorinated Tryptophan Analogs in Chemical Biology

Fluorinated tryptophan analogs are of considerable interest in chemical biology due to the unique properties conferred by the fluorine atom. Fluorine is highly electronegative and has a small van der Waals radius, similar to that of a hydrogen atom. This allows for its incorporation into biological systems with minimal steric disruption.

The introduction of fluorine into the tryptophan molecule can significantly alter its electronic properties. acs.orgnih.gov This can influence various non-covalent interactions, such as hydrogen bonding and aromatic stacking, which are crucial for protein structure and function. acs.orgacs.org For instance, the fluorination of tryptophan residues in proteins has been shown to modulate protein-carbohydrate interactions. acs.orgnih.govacs.org While fluorination can decrease the aromaticity of the indole (B1671886) ring, potentially weakening stacking interactions, it can also introduce new, weak hydrogen bonds between the fluorine atom and other molecules. acs.orgacs.org

Furthermore, the fluorine atom serves as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org The 19F nucleus has a high gyromagnetic ratio and a 100% natural abundance, making it highly sensitive for NMR studies. The chemical shift of 19F is extremely sensitive to its local environment, providing detailed information about protein conformation, dynamics, and interactions with other molecules. researchgate.netrsc.org This makes fluorinated tryptophan analogs like 5-fluorotryptophan (B555192) invaluable tools for studying protein structure and function in their native-like environments. rsc.org

Role of Boc Protection in Amino Acid Chemistry for Research Applications

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in organic synthesis, particularly in peptide synthesis. rsc.orgchemistrysteps.com Its primary role is to prevent the highly nucleophilic and basic amino group from participating in unwanted side reactions during chemical transformations of other parts of the molecule. chemistrysteps.comjk-sci.com

The Boc group is favored for several reasons. It is stable under a wide range of reaction conditions, including those involving bases and many nucleophiles, allowing for the selective modification of other functional groups. organic-chemistry.org Importantly, the Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). chemistrysteps.comjk-sci.com This deprotection reaction is clean and efficient, proceeding through a stable tert-butyl cation intermediate and releasing carbon dioxide. chemistrysteps.com The ability to easily add and remove the Boc group makes it an essential tool for the stepwise synthesis of peptides and other complex molecules containing amino acids. chemistrysteps.comorganic-chemistry.org

In the context of Boc-5-fluoro-D-tryptophan, the Boc group facilitates its use as a building block in the synthesis of more complex molecules, such as peptides or small molecule inhibitors, for research purposes. nih.govnih.govrsc.org

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted. One significant area of investigation is its use in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. nih.govresearchgate.netresearchgate.net For example, the synthesis of L- and D-5-[¹⁸F]fluorotryptophan has been explored as potential PET imaging probes for enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which are implicated in cancer progression. researchgate.net

Another major research direction is the incorporation of 5-fluorotryptophan into peptides and proteins to study their structure, function, and interactions. acs.orgnih.govacs.org As mentioned earlier, the 19F NMR signal of the fluorinated tryptophan provides a sensitive handle to probe the local environment within a protein. researchgate.netrsc.org This approach has been used to study protein-carbohydrate interactions and to characterize the conformational states of enzymes. acs.orgacs.orgrsc.org

Furthermore, the synthesis of novel fluorinated tryptophan analogs continues to be an active area of research to expand the toolkit available for chemical biology and medicinal chemistry. mdpi.com The development of efficient synthetic routes and enantioselective separation methods for these compounds is crucial for their application in various research fields. nih.govmdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data for the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization

Stereoselective Synthesis of Boc-5-Fluoro-D-tryptophan

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring and the control of the D-stereochemistry at the α-carbon are the key challenges in the synthesis of this compound. Various methodologies have been developed to achieve this with high precision.

Classical approaches to the synthesis of fluorinated amino acids often involve the construction of the amino acid backbone from fluorinated starting materials or the introduction of fluorine at a late stage. For tryptophan analogs, a common strategy involves the Fischer indole synthesis or other indole-forming reactions using a fluorinated phenylhydrazine (B124118) and a suitable keto-acid or aldehyde.

A notable strategy for gram-scale asymmetric synthesis of a variety of fluorinated amino acids utilizes chiral Ni(II) complexes. chemrxiv.orgchemrxiv.org This method allows for the preparation of enantiopure fluorinated amino acids, including those with fluorinated side chains, with high enantiomeric excess (>94%ee). chemrxiv.orgchemrxiv.org While not explicitly detailed for 5-fluoro-D-tryptophan, this approach provides a robust framework for the asymmetric synthesis of non-canonical amino acids. chemrxiv.org

Another approach involves the direct fluorination of the tryptophan core. For the synthesis of radiolabeled analogs like 5-[¹⁸F]Fluoro-α-methyl Tryptophan, a common method involves the preparation of a boronate precursor (a BPin-substituted tryptophan derivative) followed by a copper-catalyzed radiofluorination. nih.govthno.org This highlights a modern classical approach to introducing fluorine onto the indole ring.

Biocatalytic methods have emerged as powerful tools for the synthesis of chiral amino acids due to their high stereoselectivity and mild reaction conditions. acs.org The enzyme tryptophan synthase (TrpS) and its β-subunit (TrpB) are particularly attractive for synthesizing tryptophan analogs. acs.org These enzymes can catalyze the reaction between an indole analog and serine to produce the corresponding tryptophan analog. acs.org

Engineered variants of TrpB from organisms like Pyrococcus furiosus have been developed to accommodate a wider range of substrates, including electron-deficient indoles, which are relevant for the synthesis of fluorinated tryptophans. acs.org A facile, one-pot enzymatic synthesis of enantiomerically pure, monofluorinated L-5-hydroxytryptophans (Fₙ-5HOWs) has been reported using an evolved TrpB synthase, achieving high yields (80–90% conversion from the indole). rsc.org This demonstrates the potential of enzymatic methods for producing fluorinated tryptophan derivatives with high efficiency and stereocontrol. rsc.org

Furthermore, a one-pot biocatalytic process has been developed for the synthesis of D-tryptophan derivatives from indoles with good yields and high enantiomeric excess (91% to >99%). acs.org This process couples the synthesis of the L-tryptophan by tryptophan synthase with a stereoinversion cascade using an L-amino acid deaminase and an engineered aminotransferase. acs.org This enzymatic approach provides a direct route to D-amino acids, which can be applied to the synthesis of this compound.

| Enzymatic Method | Enzyme(s) | Key Features | Product Configuration | Reference |

| Tryptophan Analog Synthesis | Tryptophan Synthase (TrpS/TrpB) | High stereoselectivity, mild conditions. | L-amino acids | acs.org |

| Fluorinated 5-Hydroxytryptophan (B29612) Synthesis | Evolved TrpB Synthase | High conversion (80-90%), enantiomerically pure. | L-amino acids | rsc.org |

| D-Tryptophan Derivative Synthesis | TrpS, L-amino acid deaminase, engineered aminotransferase | One-pot stereoinversion, high enantiomeric excess (91->99%). | D-amino acids | acs.org |

Achieving high enantiomeric purity is critical for the biological application of chiral molecules. In the synthesis of fluorinated amino acids, several strategies are employed to control stereochemistry.

The use of chiral auxiliaries is a well-established method. Chiral Ni(II) complexes, for example, serve as a chiral template to direct the stereoselective alkylation, leading to fluorinated amino acids with high enantiomeric excess. chemrxiv.orgchemrxiv.org

Asymmetric catalysis is another powerful tool. This can involve the use of chiral catalysts for reactions such as reductions, alkylations, and Strecker-type reactions to produce α-CF₃-α-amino acids with high enantioselectivity. mdpi.com For β-fluoro α-amino acids, Pd(II)-catalyzed diastereoselective fluorination of β-methylene C(sp³)–H bonds has been demonstrated. acs.org

For the purification and analysis of enantiomeric purity, chiral chromatography is essential. Methods utilizing macrocyclic glycopeptide-based chiral stationary phases have been developed for the efficient enantioseparation of fluorinated tryptophan analogs, allowing for the control of enantiopurity during the synthesis process. nih.gov

Advanced Protecting Group Strategies in Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and allow for selective transformations. The choice of protecting groups and the strategy for their introduction and removal are crucial for a successful synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. chemimpex.comtotal-synthesis.com Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comiris-biotech.de

In the context of D-tryptophan derivatives, the Nα-Boc group serves several key functions:

Enhanced Stability and Solubility: It increases the stability of the amino acid and often improves its solubility in organic solvents, facilitating reactions. chemimpex.com

Prevention of Side Reactions: It prevents the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps. total-synthesis.com

Direction of Reactions: In peptide synthesis, the Boc group allows for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.comtotal-synthesis.com

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov

| Protecting Group | Chemical Name | Introduction Reagent | Cleavage Condition | Key Feature |

| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Mild Acid (e.g., TFA) | Stable to base and nucleophiles. |

When a molecule contains multiple functional groups that need to be manipulated independently, an orthogonal protecting group strategy is employed. jocpr.comfiveable.me Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.dejocpr.comfiveable.me

In the synthesis of multifunctionalized tryptophan analogs, it is often necessary to protect not only the α-amino and carboxyl groups but also the indole nitrogen (N-in). A common orthogonal strategy in peptide synthesis is the combination of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the Nα-amino group and acid-labile groups like tert-butyl (tBu) for side chains. iris-biotech.de

Selective Deprotection Methodologies and Reaction Conditions

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the α-amino group of this compound is a critical step in the synthesis of peptides and other functionalized molecules. The choice of deprotection methodology is dictated by the sensitivity of the fluorinated indole ring and any other functional groups present in the molecule. Several methods have been developed, ranging from traditional acidic conditions to milder, more selective approaches.

Strong acids are commonly employed for Boc deprotection. A standard method involves the use of trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM). The reaction is usually rapid, occurring at room temperature. Another common acidic method is the use of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. While effective, these strong acid conditions can sometimes lead to side reactions or degradation of sensitive substrates.

To address the limitations of strong acid deprotection, milder and more selective methods have been developed. One such method utilizes oxalyl chloride in methanol. nih.govuky.edursc.orgresearchgate.net This system allows for the deprotection of N-Boc groups under room temperature conditions in 1–4 hours, with reported yields of up to 90%. nih.govrsc.org This method has been shown to be compatible with a variety of functional groups, including those sensitive to acid. uky.edu For instance, a comparison of deprotection methods for N-Boc-L-tryptophan showed that the oxalyl chloride-methanol system was effective where HCl-methanol was not, suggesting a mechanism beyond simple in situ HCl generation. uky.edu

Another innovative approach involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as both the solvent and a promoter for the thermolytic cleavage of the Boc group. researchgate.netsemanticscholar.org These reactions can be significantly accelerated under microwave-assisted conditions. researchgate.net This method has demonstrated high yields and practicality for a range of N-Boc protected amines. researchgate.netsemanticscholar.org

The selection of the deprotection method is crucial for the successful synthesis of complex molecules derived from this compound. The following table summarizes the key aspects of these methodologies.

| Method | Reagents and Conditions | Advantages | Considerations |

|---|---|---|---|

| Acidic Deprotection (TFA) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature | Fast and generally effective | Harsh conditions may not be suitable for all substrates |

| Acidic Deprotection (HCl) | HCl in Dioxane or Ethyl Acetate, Room Temperature | Readily available reagents | Can lead to side reactions with sensitive functional groups |

| Oxalyl Chloride Method | Oxalyl chloride in Methanol, Room Temperature, 1-4 hours | Mild and selective, high yields | Requires careful handling of oxalyl chloride |

| Fluorinated Alcohol Method | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), Reflux or Microwave | High-yielding and practical, can be accelerated with microwaves | Requires specialized solvents |

Strategic Derivatization of this compound for Functionalization

The unique electronic properties conferred by the fluorine atom on the indole ring of this compound make it a valuable scaffold for further chemical modification. Strategic derivatization at the indole ring, the α-carbon, or the side chain can lead to the generation of novel analogs with tailored properties for various applications in medicinal chemistry and chemical biology.

Indole Ring Modifications and Functionalization

The indole ring of tryptophan is a versatile platform for functionalization, and the presence of a fluorine atom at the 5-position influences the reactivity and regioselectivity of these modifications.

A prominent strategy for indole ring modification is the direct C-H functionalization. Photocatalytic methods have emerged as a mild and efficient way to achieve C2-alkylation of tryptophan derivatives. rsc.org For instance, visible-light-mediated reactions using an iridium photocatalyst can selectively introduce various alkyl groups at the C2 position of the indole ring of Boc-Trp-OMe. rsc.org This method is tolerant of a wide range of functional groups. Palladium-catalyzed C-H activation has also been employed for the regioselective C2-alkylation of N-Boc protected tryptophan esters. semanticscholar.org

Further functionalization of the indole ring can be achieved through the introduction of a boronic ester, which can then be used in subsequent cross-coupling reactions. For example, Miyaura borylation of iodinated or brominated tryptophan derivatives allows for the introduction of a boronic ester at various positions on the indole ring, including the 4, 6, and 7-positions. researchgate.netthno.org This intermediate can then undergo radiofluorination to introduce a fluorine-18 (B77423) label for applications in positron emission tomography (PET). researchgate.netthno.org While the starting material is this compound, these methodologies can be adapted for further functionalization of the fluorinated indole ring.

The following table provides an overview of selected indole ring modification strategies.

| Modification | Methodology | Key Reagents | Position of Functionalization |

|---|---|---|---|

| C2-Alkylation | Photocatalysis | Ir{dFCF3ppy}2(bpy)PF6, 2,6-lutidine, visible light | C2 |

| C2-Alkylation | Palladium-catalyzed C-H activation | Pd(OAc)2, norbornene | C2 |

| Borylation | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst | Positions 4, 6, 7 (on halo-substituted tryptophans) |

Alpha-Carbon Functionalization and Analog Generation

Modification at the α-carbon of this compound allows for the synthesis of α-substituted analogs, which can have significant impacts on the conformational properties and biological activity of peptides incorporating these residues.

A robust method for the enantiospecific synthesis of α-alkylated tryptophan derivatives has been developed. rsc.org This strategy involves the initial cyclization of an N-protected tryptophan methyl ester to form a hexahydropyrrolo[2,3-b]indole intermediate. Deprotonation of this intermediate with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can be quenched with various alkylating agents. This alkylation occurs with retention of configuration at the α-carbon. Subsequent treatment with trifluoroacetic acid induces a cycloreversion, yielding the desired α-alkylated tryptophan derivative in high optical purity. rsc.org This methodology can be applied to this compound to generate a library of α-functionalized analogs.

The general steps for this α-carbon functionalization are outlined below:

Cyclization: Formation of a rigid pyrroloindole system from the starting tryptophan derivative.

Deprotonation: Generation of a stereochemically defined enolate at the α-carbon.

Alkylation: Introduction of a new alkyl group at the α-position.

Cycloreversion: Release of the α-alkylated tryptophan analog.

Side Chain Engineering for Enhanced Properties

Modification of the amino acid side chain of this compound offers a powerful avenue for fine-tuning its properties. This can involve the introduction of new functional groups or the extension of the side chain to create novel analogs with enhanced biological activity, improved pharmacokinetic profiles, or unique spectroscopic properties.

One approach to side chain engineering is the synthesis of β-branched tryptophan analogs. Biocatalysis using engineered variants of tryptophan synthase (TrpB) has proven to be a highly effective method for the stereoselective synthesis of β-alkyl tryptophan derivatives. nih.govnih.govcore.ac.uk For instance, an engineered Pyrococcus furiosus TrpB variant can catalyze the reaction between 5-fluoroindole (B109304) and various β-substituted serine derivatives to produce the corresponding (2S,3S)-β-alkyl-5-fluorotryptophans. nih.gov This enzymatic approach provides access to a range of β-branched analogs with high diastereo- and enantioselectivity. nih.govnih.gov

Another strategy involves the alkylation of the indole nitrogen (N1 position). For example, 1-alkyl-tryptophan analogs can be synthesized from N-Boc-tryptophan by reaction with an alkyl bromide in the presence of a base. nih.gov This modification can influence the interaction of the tryptophan residue with its biological targets. For example, 1-(2-fluoroethyl)-tryptophan has been synthesized as a potential substrate for indoleamine 2,3-dioxygenase (IDO), an important enzyme in tryptophan metabolism. nih.gov

The following table summarizes examples of side chain engineering strategies for tryptophan analogs.

| Modification Strategy | Methodology | Resulting Analog | Potential Enhanced Property |

|---|---|---|---|

| β-Alkylation | Engineered Tryptophan Synthase (PfTrpB) | β-Alkyl-5-fluoro-D-tryptophan | Altered conformation and biological activity |

| N1-Alkylation | Alkylation with alkyl bromide | 1-Alkyl-5-fluoro-D-tryptophan | Modified enzyme substrate specificity |

Applications in Peptide and Protein Science

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. Boc-5-Fluoro-D-tryptophan is readily integrated into this methodology.

This compound serves as a crucial building block in the synthesis of complex peptides. chemimpex.comchemimpex.com The Boc group provides temporary protection of the α-amino group, which can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. chempep.compeptide.comnih.gov This iterative process of deprotection and coupling is the foundation of SPPS. peptide.com The use of Boc-protected amino acids is a well-established strategy in SPPS for the synthesis of a wide range of peptides. peptide.comnih.gov The fluorinated tryptophan analog is incorporated into peptide sequences to introduce a unique spectroscopic handle or to modulate the peptide's biological activity. chemimpex.comchemimpex.com

| Parameter | Description | Relevance to this compound in SPPS |

| Protecting Group | tert-butyloxycarbonyl (Boc) | Protects the α-amino group during coupling reactions. peptide.com |

| Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Standard condition for removing the Boc group to allow for chain elongation. chempep.compeptide.com |

| Scavengers | Dithioethane (DTE) | Often added during Boc deprotection when tryptophan is present to prevent side reactions. chempep.compeptide.com |

| Application | Building block for complex peptides | Allows for the introduction of a fluorinated tryptophan residue at a specific position. chemimpex.comchemimpex.com |

The introduction of a fluorine atom into the tryptophan side chain can have a significant impact on the conformation and stability of the resulting peptide. The high electronegativity of fluorine can alter the electronic distribution of the indole (B1671886) ring, influencing non-covalent interactions such as hydrogen bonding and π-π stacking, which are critical for maintaining a defined three-dimensional structure. nih.gov The conformation of a peptide, in turn, strongly influences its fluorescence properties. nih.govnih.gov The quenching of tryptophan fluorescence is often mediated by electron transfer to neighboring peptide bonds, and the extent of this quenching is conformation-dependent. nih.gov

Site-Specific Protein Incorporation and Engineering

Beyond chemical peptide synthesis, 5-Fluoro-D-tryptophan can be incorporated into proteins to create engineered biomolecules with novel functionalities.

The biosynthetic incorporation of tryptophan analogs like 5-fluorotryptophan (B555192) into proteins is a powerful technique for studying protein structure and function. basicmedicalkey.comdocumentsdelivered.com This is often achieved using Escherichia coli strains that are auxotrophic for tryptophan, meaning they cannot synthesize it themselves. basicmedicalkey.com By providing these cells with 5-fluorotryptophan in the growth medium, the cellular machinery for protein synthesis incorporates the analog in place of natural tryptophan. sigmaaldrich.comacs.org This method allows for the production of proteins where all tryptophan residues are replaced by their fluorinated counterparts.

The site-specific incorporation of 5-fluorotryptophan is a valuable tool in unnatural protein engineering. basicmedicalkey.com The fluorine atom serves as a powerful ¹⁹F NMR probe, allowing for detailed studies of protein structure and dynamics in their native-like environment. springernature.comsigmaaldrich.com This is particularly useful for characterizing unfolded or intrinsically disordered proteins, where traditional structural biology techniques are challenging to apply. springernature.com Furthermore, the altered electronic properties of the fluorinated indole ring can be exploited to design proteins with enhanced stability or novel catalytic activities. sigmaaldrich.com For instance, the incorporation of 5-fluorotryptophan into c-Jun N-terminal Kinase 3 (JNK3) is used to study conformational changes upon binding. digitellinc.com

| Technique | Description | Application with 5-Fluorotryptophan |

| ¹⁹F NMR Spectroscopy | A spectroscopic technique sensitive to the local environment of fluorine atoms. | Allows for the study of protein conformation and dynamics with minimal perturbation. springernature.comresearchgate.net |

| Fluorescence Spectroscopy | Measures the fluorescence emission of tryptophan residues. | 5-fluorotryptophan acts as a fluorescent probe to study protein microenvironments and folding. basicmedicalkey.comspringernature.com |

| Site-Directed Mutagenesis | A molecular biology technique to introduce specific mutations into a gene. | Can be used to introduce tryptophan codons at specific sites for subsequent incorporation of 5-fluorotryptophan. nih.gov |

Research on Ligand-Protein Interactions

The introduction of fluorinated tryptophan analogs into peptide chains allows for detailed investigations into the intricacies of how ligands bind to their protein targets. The unique spectroscopic properties of the fluorine atom, coupled with the stereochemical influence of the D-amino acid, provide researchers with a powerful tool to probe these interactions with high precision.

Characterization of Enzymatic Binding Sites and Mechanisms

The precise mapping of enzymatic active sites is fundamental to understanding catalytic mechanisms and for the rational design of inhibitors. While specific studies detailing the use of this compound for this purpose are not extensively documented, the principles established with similar fluorinated tryptophan analogs highlight its potential.

Fluorinated tryptophan derivatives, when incorporated into peptide substrates or inhibitors, serve as effective probes for ¹⁹F NMR spectroscopy. This technique is exceptionally sensitive to the local chemical environment of the fluorine atom. Changes in the ¹⁹F chemical shift upon binding of the peptide to an enzyme can provide detailed information about the proximity of the fluorinated tryptophan to different residues within the active site, the polarity of the binding pocket, and conformational changes that occur during the catalytic cycle.

For instance, studies on enzymes like α-1,3 galactosyltransferase have demonstrated that tryptophan residues are frequently key components of substrate binding sites. nih.gov Substitution of these tryptophans can significantly alter substrate affinity and catalytic efficiency, underscoring their importance in enzyme function. nih.gov By incorporating this compound into a peptide ligand, researchers can similarly probe the environment of the binding site. The observed ¹⁹F NMR signals can reveal whether the 5-fluoroindole (B109304) moiety is solvent-exposed or buried within a hydrophobic pocket of the enzyme.

Furthermore, the D-configuration of the amino acid can be used to investigate the stereoselectivity of an enzyme's active site. The interaction of a D-amino acid-containing peptide with an enzyme that typically binds L-amino acid substrates can reveal important insights into the spatial constraints and chiral recognition capabilities of the binding pocket.

Investigation of Receptor-Ligand Binding Dynamics and Specificity

The study of how ligands bind to receptors is crucial for understanding signal transduction and for the development of new therapeutics. This compound can be incorporated into peptide ligands to investigate the dynamics and specificity of these interactions.

Tryptophan fluorescence quenching is a widely used technique to measure the binding affinity between a protein and a ligand. nih.gov The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. Upon ligand binding, changes in the protein's conformation can lead to quenching of the tryptophan fluorescence, and the extent of this quenching can be used to determine binding constants. nih.gov While this method typically relies on the protein's native tryptophan residues, peptides containing 5-fluorotryptophan can also be used as fluorescent probes. The interaction between riboflavin and tryptophan, for example, has been studied using fluorescence quenching, demonstrating the utility of tryptophan's fluorescent properties in binding studies. nih.govresearchgate.net

¹⁹F NMR spectroscopy offers a powerful alternative for studying receptor-ligand interactions, particularly for systems that are not amenable to fluorescence studies. The incorporation of 5-fluorotryptophan into a peptide ligand provides a sensitive and non-perturbing probe to monitor binding events. nih.govehu.es Studies using D- and L-6-fluorotryptophan to probe the binding to bovine serum albumin have successfully identified and characterized both high and low-affinity binding sites. nih.gov This approach allows for the determination of binding affinities and the study of competitive binding by other ligands. nih.gov

The use of this compound in peptide ligands can also provide insights into the structural requirements for receptor binding. The D-amino acid can induce specific secondary structures in the peptide, and the interaction of these conformations with the receptor can be monitored. Research on cell-penetrating peptides has shown that the presence and number of tryptophan residues can significantly influence their interaction with glycosaminoglycans on the cell surface, which is a key step in their internalization. nih.gov This highlights the important role of tryptophan in mediating interactions at the cell surface.

Below is a table summarizing the potential applications and the type of information that can be obtained using this compound in protein and peptide science.

| Application Area | Technique | Information Obtained |

| Enzymatic Binding Sites | ¹⁹F NMR Spectroscopy | - Proximity of the ligand to active site residues- Polarity of the binding pocket- Conformational changes upon binding- Stereoselectivity of the active site |

| Receptor-Ligand Dynamics | Fluorescence Quenching | - Binding affinity (Kd)- Stoichiometry of binding |

| Receptor-Ligand Specificity | ¹⁹F NMR Spectroscopy | - Identification of binding sites- Determination of binding constants- Competitive binding analysis- Influence of peptide conformation on binding |

Biochemical and Biological Activity Investigations

Enzyme Kinetics and Substrate Specificity Studies

The unique structural modifications of Boc-5-Fluoro-D-tryptophan—the D-enantiomeric form, the fluorine substitution, and the bulky Boc protecting group—are critical determinants of its interaction with enzymes that typically metabolize L-tryptophan.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. While its primary substrate is L-tryptophan, IDO1 is known to have a broader substrate specificity compared to TDO2, including the ability to process D-tryptophan, albeit with a much higher Michaelis constant (Km), indicating lower affinity pnas.org.

Direct kinetic studies on this compound as a substrate or inhibitor for IDO1 are not extensively documented in publicly available literature. However, inferences can be drawn from studies on related compounds. For instance, 1-methyl-D-tryptophan acts as an inhibitor of IDO1 wikipedia.org. The presence of the bulky Boc group on the α-amino group of 5-fluoro-D-tryptophan is expected to introduce significant steric hindrance, which would likely prevent the molecule from fitting into the active site of IDO1. Therefore, it is hypothesized that this compound is unlikely to be a substrate for IDO1. Its potential as an inhibitor would depend on its ability to bind to the active site or an allosteric site, which remains to be experimentally determined.

Table 1: Postulated Interaction of Tryptophan Analogs with IDO1

| Compound | Role | Rationale |

| L-Tryptophan | Substrate | Natural substrate with high affinity. |

| D-Tryptophan | Poor Substrate/Weak Inhibitor | Lower affinity for the active site compared to the L-isomer pnas.org. |

| 1-Methyl-D-tryptophan | Inhibitor | Known competitive inhibitor of IDO1 wikipedia.org. |

| This compound | Unlikely Substrate/Potential Inhibitor | The bulky Boc group likely prevents entry into the active site. Inhibitory potential is unconfirmed. |

Tryptophan 2,3-dioxygenase (TDO2) is another heme-containing enzyme that initiates the kynurenine pathway, primarily in the liver. In contrast to IDO1, TDO2 exhibits high specificity for its natural substrate, L-tryptophan nih.gov. Studies have shown that TDO2 is largely inactive towards D-tryptophan, which can act as a weak, competitive inhibitor at high concentrations pnas.orgcolumbia.edu. The enzyme's active site is structured to specifically accommodate the L-enantiomer, with key interactions involving the carboxylate and ammonium (B1175870) groups of L-tryptophan pnas.org.

Given the stringent substrate specificity of TDO2 for the L-enantiomer of tryptophan, it is highly improbable that this compound would serve as a substrate. The D-configuration of the alpha-carbon, compounded by the steric bulk of the Boc protecting group, would prevent the necessary interactions within the TDO2 active site for catalysis to occur. Any potential interaction would likely be limited to weak, non-competitive inhibition, though this has not been experimentally verified.

The tryptophan hydroxylase (TPH) pathway is responsible for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) from L-tryptophan. This pathway is initiated by the enzyme tryptophan hydroxylase, which exists in two isoforms: TPH1, found predominantly in peripheral tissues, and TPH2, the primary isoform in the central nervous system wikipedia.org. Both isoforms are highly specific for L-tryptophan.

There is no direct evidence to suggest that this compound interacts with or modulates the TPH pathway. The enzymes in this pathway are stereospecific for L-tryptophan, making the D-enantiomer an unsuitable substrate. Furthermore, the Boc group would likely prevent any significant binding to the active site of either TPH1 or TPH2. Consequently, it is not expected that this compound would be converted to a fluorinated analog of 5-hydroxytryptophan (B29612) or otherwise directly influence serotonin biosynthesis.

D-Amino Acid Oxidase (DAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide nih.gov. The substrate specificity of DAO is broad, with a preference for neutral, hydrophobic D-amino acids nih.gov. Notably, D-tryptophan is a known substrate for DAO nih.gov.

Research has indicated that 5-fluoro-D-tryptophan is a good substrate for DAO. This suggests that the fluorine substitution at the 5-position of the indole (B1671886) ring is well-tolerated by the enzyme. However, the presence of the Nα-Boc protecting group on this compound introduces a significant chemical modification. The bulky and hydrophobic Boc group could sterically hinder the binding of the D-amino acid to the DAO active site. While some enzymes are capable of hydrolyzing Boc-protected amino acids, DAO's primary function is oxidative deamination. Therefore, it is plausible that this compound is a poor substrate or potentially an inhibitor of DAO. Experimental data is required to confirm the precise nature of this interaction.

Table 2: Substrate Potential of D-Tryptophan Analogs for D-Amino Acid Oxidase (DAO)

| Compound | Substrate Potential | Rationale |

| D-Tryptophan | Yes | Known substrate with a hydrophobic side chain nih.gov. |

| 5-Fluoro-D-tryptophan | Yes | Fluorine substitution is tolerated by the enzyme. |

| This compound | Likely Poor Substrate/Potential Inhibitor | The bulky Boc group may sterically hinder access to the active site. |

Modulation of Cellular Metabolic Pathways

The introduction of a synthetic, protected amino acid analog like this compound into a biological system has the potential to modulate the complex network of tryptophan metabolic pathways.

Tryptophan metabolism is primarily divided into two major pathways: the kynurenine pathway, which accounts for the majority of tryptophan degradation, and the serotonin pathway nih.govnih.gov. The regulation of these pathways is tightly controlled by the initial enzymes, IDO1 and TDO2 for the kynurenine pathway, and TPH for the serotonin pathway.

As this compound is unlikely to be a direct substrate for the key enzymes of the major tryptophan metabolic pathways (IDO1, TDO2, TPH), its primary mode of regulating these pathways would likely be indirect. If this compound or its potential metabolites were to act as inhibitors of any of these enzymes, it could lead to a shunting of tryptophan towards other pathways. For example, inhibition of IDO1 or TDO2 could theoretically increase the availability of L-tryptophan for the serotonin pathway.

However, the most probable metabolic fate of the unprotected 5-fluoro-D-tryptophan is through the action of D-amino acid oxidase. The metabolism of 5-fluoro-D-tryptophan by DAO would lead to the formation of 5-fluoro-indole-3-pyruvic acid. The downstream effects of this metabolite on the broader tryptophan and kynurenine pathways are not well characterized. It is possible that this fluorinated α-keto acid could interfere with other enzymatic steps in tryptophan metabolism.

The cellular uptake of this compound would be a critical first step for any metabolic effect. Amino acid transporters mediate the entry of amino acids into cells, and the bulky Boc group might affect the recognition and transport of the molecule across the cell membrane.

Research on Serotonin and Kynurenine Pathway Interplay

The essential amino acid tryptophan serves as a crucial precursor for the synthesis of both serotonin (5-hydroxytryptamine, 5-HT) and kynurenine. These two metabolic routes, the serotonin pathway and the kynurenine pathway, are pivotal in a multitude of physiological processes. The balance between these pathways is critical, as metabolites from each can exert significant influence on neurological and immunological functions. While direct research on this compound's specific role in the interplay between these two pathways is not extensively documented in peer-reviewed literature, its structural similarity to tryptophan suggests it may act as a modulator of the enzymes that govern this metabolic fork.

The initial and rate-limiting step in the serotonin pathway is the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). Conversely, the majority of dietary tryptophan is catabolized through the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The introduction of a fluorine atom at the 5-position of the indole ring, as seen in this compound, is a strategic modification. It has been hypothesized that such a modification could potentially block the TPH pathway, given that the 5-position is where hydroxylation occurs to initiate serotonin synthesis. By potentially inhibiting TPH, this compound could theoretically divert tryptophan metabolism away from serotonin production and towards the kynurenine pathway.

This shift would have significant biological implications. A reduction in serotonin synthesis could impact the myriad of processes regulated by this neurotransmitter, including mood, appetite, and sleep. Concurrently, an increased flux of tryptophan down the kynurenine pathway would lead to a higher production of kynurenine and its downstream metabolites, such as kynurenic acid and quinolinic acid, which are known to have neuroactive and immunomodulatory properties. The D-isomeric form of the compound further suggests a specific interaction with enzymes that may differ from the naturally occurring L-tryptophan. The "Boc" (tert-butyloxycarbonyl) protecting group is typically employed in synthetic chemistry to facilitate the construction of peptides or other complex molecules and would likely be cleaved in a biological system to release the active 5-Fluoro-D-tryptophan.

Further investigation is required to elucidate the precise effect of this compound on the catalytic activities of TPH, IDO1, and TDO to confirm its role as a differential modulator of these two critical metabolic pathways.

Impact on Immune Response Mechanisms in Disease Contexts

The metabolism of tryptophan is intrinsically linked to the regulation of immune responses. The kynurenine pathway, in particular, plays a central role in mediating immune tolerance and modulating inflammatory responses. The enzyme IDO1, which initiates the kynurenine pathway, is highly expressed in various immune cells, including macrophages and dendritic cells, and is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). By catabolizing tryptophan, IDO1 creates a local environment depleted of this essential amino acid, which can inhibit the proliferation of T cells and promote an immunosuppressive state. Furthermore, the metabolites of the kynurenine pathway can actively modulate immune cell function.

Given the potential for this compound to influence the flux of tryptophan metabolism, it is plausible that this compound could have a significant impact on immune response mechanisms. If this compound acts as a substrate for or an inhibitor of IDO1, it could directly influence the immunosuppressive effects mediated by this enzyme. For instance, if it inhibits IDO1, it could potentially reverse the local tryptophan depletion and the production of immunosuppressive kynurenine metabolites, thereby enhancing T cell-mediated anti-tumor or anti-pathogen immunity.

Some commercial suppliers of this compound have noted its association with reduced cytokine production. While this information is not from peer-reviewed scientific literature and should be interpreted with caution, it suggests a potential anti-inflammatory or immunomodulatory role for the compound. A reduction in pro-inflammatory cytokines could be beneficial in the context of autoimmune diseases or chronic inflammatory conditions where excessive immune activation contributes to pathology.

The table below summarizes the potential impacts of this compound on key immune components, based on its theoretical modulation of the kynurenine pathway.

| Immune Cell/Component | Potential Effect of this compound (Hypothesized) | Rationale |

| T Cells | Modulation of proliferation and activation | Dependent on the compound's interaction with IDO1, which controls local tryptophan availability. |

| Macrophages | Altered cytokine secretion profile | Potential for reduced production of pro-inflammatory cytokines. |

| Dendritic Cells | Modified antigen presentation and T cell priming | Influence on IDO1 expression and activity in these key immune regulatory cells. |

| Cytokines | Potential reduction in pro-inflammatory cytokines | Based on non-peer-reviewed supplier data suggesting an anti-inflammatory effect. |

Further empirical studies are necessary to validate these hypothesized effects and to understand the detailed mechanisms by which this compound may modulate the immune response in various disease models.

Analog Functionality as Metabolic Antagonists and Probes

Tryptophan analogs are invaluable tools in biochemical and medical research, often serving as metabolic antagonists or probes to investigate the roles of tryptophan in various biological processes. As a fluorinated analog of tryptophan, 5-Fluoro-DL-tryptophan has been described as a metabolic antagonist of tryptophan. chemicalbook.com This suggests that it can compete with natural tryptophan for binding to enzymes and transport proteins, thereby inhibiting tryptophan-dependent pathways. This compound, as a specific D-enantiomer derivative, likely shares this antagonistic property.

The use of fluorinated tryptophan analogs, such as 5-Fluoro-DL-tryptophan, extends to their incorporation into proteins. chemicalbook.com This allows for the study of protein structure and function using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing molecular interactions and dynamics. This compound could potentially be used in a similar manner, following the removal of the Boc protecting group, to investigate protein synthesis and folding.

The table below outlines the potential applications of this compound as a metabolic antagonist and probe.

| Application | Description | Potential Utility |

| Metabolic Antagonist | Competes with L-tryptophan for enzymatic binding sites and transporters. | Inhibition of tryptophan metabolism for studying the physiological consequences of pathway disruption. |

| Enzyme Inhibitor | May act as a competitive or non-competitive inhibitor of key enzymes like TPH or IDO1. | Therapeutic targeting of pathways involved in disease. |

| Biochemical Probe | The fluorine atom can be used as a spectroscopic marker (19F NMR). | Studying enzyme kinetics, protein structure, and ligand binding. |

| Tracer in Metabolism Studies | Can be used to trace the fate of tryptophan analogs in metabolic pathways. | Elucidating the mechanisms of tryptophan transport and catabolism. |

The specific D-configuration of this compound may confer selectivity for certain enzymes or transporters, making it a more targeted tool than its racemic or L-counterpart. Detailed enzymatic assays and cellular studies are needed to fully characterize its functionality as a metabolic antagonist and probe.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of fluorine-containing molecules, such as Boc-5-Fluoro-D-tryptophan, offers unparalleled insights into the electronic environment and structural intricacies of the molecule. The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in high sensitivity.

The ¹⁹F NMR chemical shielding tensor is a three-dimensional parameter that describes the electronic environment around the fluorine nucleus. Its principal components (σ₁₁, σ₂₂, and σ₃₃) provide detailed information about the local electronic structure. Analysis of the chemical shielding tensor for 5-fluoro-DL-tryptophan has been instrumental in understanding the electronic perturbations induced by the fluorine substituent on the indole (B1671886) ring.

The measured values for the principal components of the shielding tensor for 5-fluoro-DL-tryptophan have been reported as σ₁₁=0.9 ppm, σ₂₂=-63.3 ppm, and σ₃₃=-82.9 ppm, relative to trifluoroacetic acid (TFA) in D₂O researchgate.net. These values, and the orientation of the tensor axes, are highly sensitive to the local molecular geometry and intermolecular interactions. The principal axes of the shielding tensors in fluorinated tryptophans are found to coincide with the symmetry of the indole ring, making it a powerful tool for monitoring protein alignment in oriented environments researchgate.net.

Solid-state NMR spectroscopy, particularly under magic angle spinning (MAS) conditions, has been employed to determine the chemical shift tensor parameters of various fluorosubstituted crystalline tryptophans, including 5F-Trp. The parameters characterizing the ¹⁹F chemical shift tensor are sensitive to the position of the fluorine atom on the aromatic ring nih.gov.

| Parameter | Value | Reference Compound |

|---|---|---|

| σ₁₁ | 0.9 ppm | TFA in D₂O |

| σ₂₂ | -63.3 ppm | |

| σ₃₃ | -82.9 ppm |

Protein-observed ¹⁹F NMR (PrOF NMR) has emerged as a powerful technique for ligand screening and studying protein-ligand interactions. This method involves the incorporation of a fluorinated amino acid, such as 5-fluorotryptophan (B555192) (5FW), into a protein of interest. The ¹⁹F NMR spectrum of the labeled protein is then monitored for changes upon the addition of potential ligands.

The advantages of PrOF NMR include its high sensitivity, the simplicity of the resulting spectra (often a single peak per fluorine atom), and the absence of background signals from the biological matrix. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, and any conformational changes induced by ligand binding will result in a measurable change in the ¹⁹F chemical shift.

| State | K_D (µM) | k_on (10⁸ M⁻¹s⁻¹) | k_off (10⁴ s⁻¹) |

|---|---|---|---|

| Unlabeled SH3 + Peptide | 70 | 1.2 | 0.8 |

| 5FW-labeled SH3 + Peptide | 150 | 1.5 | 2.2 |

The structural elucidation of fluorinated compounds like this compound by NMR spectroscopy presents unique challenges due to the large chemical shift range of ¹⁹F and the presence of long-range J-coupling interactions between ¹⁹F and other nuclei (¹H, ¹³C) jeol.com. These factors can complicate spectral interpretation. However, advanced NMR techniques, including two-dimensional correlation experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR, can be employed to overcome these challenges and provide unambiguous structural assignments.

The crystal structure of 5-fluoro-DL-tryptophan has been determined, providing a foundational understanding of its three-dimensional arrangement and intermolecular interactions in the solid state researchgate.net. This structural information, combined with solution-state NMR data, allows for a comprehensive characterization of the molecule's conformation and dynamics. The analysis of through-space correlations in NOESY-type experiments can reveal the proximity of the fluorine atom to other parts of the molecule, further refining the structural model.

Fluorescence Spectroscopy Applications

The introduction of a fluorine atom at the 5-position of the tryptophan indole ring subtly modifies its electronic properties, leading to distinct fluorescence characteristics that can be exploited for various applications.

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, a property that is retained and often enhanced in 5-fluorotryptophan. The wavelength and intensity of tryptophan's fluorescence are strongly influenced by the polarity of its surroundings nih.gov. The substitution of a fluorine atom on the indole ring of tryptophan causes a characteristic red shift in the absorption spectrum of about 5 nm compared to native tryptophan nih.gov.

This sensitivity to the microenvironment makes this compound a valuable probe for sensing changes in protein conformation and for monitoring protein-ligand interactions. Changes in the local environment of the fluorophore, such as those occurring during protein folding or binding events, will be reflected in shifts in the fluorescence emission spectrum and changes in fluorescence intensity. This allows for real-time monitoring of these processes without the need for external fluorescent labels.

A significant advantage of using 5-fluorotryptophan over native tryptophan in fluorescence studies is its reduced fluorescence lifetime heterogeneity. The fluorescence decay of tryptophan in proteins is often complex and multi-exponential, which complicates the interpretation of fluorescence resonance energy transfer (FRET) experiments used to measure intramolecular distances.

In contrast, the biosynthetic incorporation of 5-fluorotryptophan (5F-Trp) in place of tryptophan in proteins has been shown to result in a significant decrease in the heterogeneity of the fluorescence decay nih.gov. For example, in the protein barstar, the fluorescence decay of the native tryptophan-containing protein is complex, with multiple lifetime components. However, when 5F-Trp is incorporated, a major decay component of over 80% is observed in both the native and denatured states nih.gov. This makes 5F-Trp a superior energy donor for FRET experiments, enabling a more unambiguous estimation of intramolecular distance distributions during protein folding and unfolding.

| Protein | State | Major Decay Component (%) | Lifetime Heterogeneity |

|---|---|---|---|

| Trp-barstar | Native | Multiple Components | High |

| Denatured | Multiple Components | High | |

| 5F-Trp-barstar | Native | > 80% | Significantly Reduced |

| Denatured | > 80% | Significantly Reduced |

Application in Monitoring Protein Conformational Dynamics and Changes

The strategic replacement of a native tryptophan with 5-fluorotryptophan (5FW) allows for the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy to monitor protein conformational dynamics. acs.orgacs.org The 19F nucleus is an ideal probe because it is 100% naturally abundant, possesses a high gyromagnetic ratio, and its chemical shift is exquisitely sensitive to the local electronic environment. nih.gov Since fluorine is virtually absent in biological systems, 19F NMR spectra of labeled proteins are free from background signals, enabling clear observation of the probe's environment.

When 5FW is incorporated into a protein, its 19F NMR signal acts as a reporter on the protein's structural state and dynamic processes. acs.orgacs.org Changes in protein conformation, ligand binding, or protein-protein interactions alter the local environment of the fluorine atom, leading to measurable changes in its chemical shift. This sensitivity allows for the detailed study of dynamic events that are often invisible to other structural biology techniques.

A notable application is in the study of membrane proteins, where conformational changes are central to function. In a study on the multidrug transporter EmrE, 5-fluorotryptophan was incorporated at position 63 (Trp63) in the substrate-binding pocket. The 19F NMR spectrum revealed distinct signals corresponding to the two different conformational states of the protein dimer, allowing researchers to quantify the free energy difference between the inward-facing and outward-facing conformations. acs.orgacs.org This demonstrates the power of 5FW to provide quantitative insights into a protein's conformational energy landscape.

| Parameter | Monomer A Conformation | Monomer B Conformation | Free Energy Difference (ΔG) |

| 19F Chemical Shift (ppm) | -124.8 / -125.4 | -123.3 | 0.8 kcal/mol |

| Interpretation | More shielded environment, indicative of specific intermolecular contacts. | Less shielded environment. | The equilibrium favors the conformation where the 5FW-labeled subunit is in the Monomer A position. |

| This interactive table summarizes the findings from a 19F NMR study on the EmrE protein labeled with 5-fluorotryptophan, illustrating how distinct chemical shifts report on different protein conformations and allow for the calculation of thermodynamic parameters. acs.orgacs.org |

Computational Chemistry and Molecular Modeling

Computational methods provide an indispensable framework for understanding the properties of this compound at an atomic level and for interpreting experimental data derived from its use as a probe.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations can predict its most stable three-dimensional conformation (geometry optimization) by finding the minimum energy structure. jocpr.comscispace.comnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine key electronic properties that govern the molecule's reactivity and spectroscopic characteristics. nih.govresearchgate.net These properties include the distribution of electron density, the electrostatic potential surface, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic transition energies, which are relevant for UV-Vis spectroscopy. The calculated electrostatic potential reveals regions of positive and negative charge, which are fundamental to understanding non-covalent interactions.

| Calculated Parameter | Significance |

| Optimized Bond Lengths (e.g., C5-F) | Provides the most stable geometric arrangement of the atoms. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy. |

| Mulliken Atomic Charges | Describes the partial charge on each atom, indicating local polarity. |

| Electrostatic Potential | Maps charge distribution, predicting sites for electrostatic interactions. |

| This interactive table outlines key parameters that would be obtained from a DFT analysis of this compound and their significance in understanding the molecule's chemical properties. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a peptide containing a 5-Fluoro-D-tryptophan residue and detail its interactions with its environment. nih.govmassbio.org

A prerequisite for accurate MD simulations is a high-quality force field, which is a set of parameters that defines the potential energy of the system. Significant effort has been dedicated to developing and validating force field parameters for fluorinated amino acids, including 5-fluorotryptophan, for use with standard force fields like AMBER. nih.gov These parameters are derived from quantum mechanical calculations and are essential for correctly modeling the behavior of the fluorinated residue within a larger biomolecular system. nih.gov

MD simulations of proteins containing 5-fluorotryptophan are used to:

Analyze Conformational Flexibility: Explore the range of conformations accessible to the amino acid side chain and the surrounding peptide backbone.

Identify Intermolecular Interactions: Detail the specific non-covalent interactions between the 5-fluorotryptophan residue and other parts of the protein, solvent molecules, or ligands. This includes hydrogen bonds, π-π stacking, and cation-π interactions. nih.gov The electron-withdrawing nature of the fluorine atom can modulate the strength and geometry of these interactions compared to a native tryptophan. acs.org

For instance, MD simulations performed on the EmrE membrane protein were used to identify the specific hydrogen bonds formed between the 5-fluorotryptophan at position 63 and neighboring residues like Tyr60 and Ser64. acs.org These simulations provided a structural basis for the experimentally observed 19F NMR chemical shifts, demonstrating a powerful synergy between computational and experimental techniques. acs.orgacs.org

| Interaction Type | Interacting Partner(s) | Significance |

| Hydrogen Bond | Serine, Tyrosine, Backbone Carbonyls | Stabilizes local protein structure; sensitive to conformational state. |

| Intermonomer Contacts | Tyr60, Ser64 (in EmrE dimer) | Critical for defining the conformational equilibrium and function of the protein complex. acs.org |

| Water Network | Solvent H2O molecules | Influences side-chain dynamics and can mediate interactions with other residues. |

| This interactive table provides examples of intermolecular interactions involving 5-fluorotryptophan that can be analyzed using MD simulations, as demonstrated in studies of labeled proteins. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Mechanisms

Studying chemical reactions within the complex environment of an enzyme active site presents a significant computational challenge. Quantum Mechanical/Molecular Mechanical (QM/MM) methods address this by partitioning the system into two regions. cecam.orgnih.govbiomolmd.org The chemically active core of the system, where bond-breaking and bond-forming events occur (e.g., the substrate and key catalytic residues), is treated with a computationally expensive but highly accurate QM method. The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated with a more efficient MM force field. nih.govuiuc.edursc.org

If a substrate containing 5-Fluoro-D-tryptophan were to be studied in an enzymatic reaction, a QM/MM approach would be the method of choice. The setup would involve:

Defining the QM Region: This would typically include the 5-fluoroindole (B109304) ring of the substrate, the reacting functional groups, and the side chains of any amino acids directly involved in the catalytic mechanism (e.g., as a nucleophile, acid, or base).

Defining the MM Region: This region encompasses the rest of the protein and solvent, which provides the necessary steric and electrostatic environment that influences the reaction.

QM/MM simulations can then be used to map the entire reaction pathway, identify the structure of the transition state, and calculate the activation energy (energy barrier) of the reaction. nih.gov This provides invaluable insight into the enzyme's catalytic mechanism. For a 5-fluorotryptophan-containing substrate, such a study could specifically elucidate how the strong electron-withdrawing properties of the fluorine atom influence the electronic structure of the transition state and, consequently, the rate of the enzymatic reaction.

| Component | Simulation Method | Rationale |

| Substrate (5-Fluoro-D-tryptophan moiety) & Key Catalytic Residues (e.g., Cys, His) | Quantum Mechanics (QM) | High accuracy is needed to model the electronic changes during bond formation/cleavage. |

| Rest of the Protein Enzyme | Molecular Mechanics (MM) | Captures the structural and electrostatic influence of the protein environment on the active site. |

| Solvent (Water) | Molecular Mechanics (MM) | Provides the aqueous environment and contributes to the overall electrostatics and dynamics. |

| This interactive table illustrates the typical partitioning of an enzyme-substrate system in a QM/MM simulation designed to study the mechanism of a reaction involving a 5-Fluoro-D-tryptophan-containing substrate. |

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies for Systems-Level Analysis

The presence of the fluorine atom in Boc-5-Fluoro-D-tryptophan provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. Fluorine (¹⁹F) NMR is a particularly powerful technique because of the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems, which eliminates background signal interference. elsevierpure.comnih.gov This feature makes fluorinated amino acids invaluable tools for probing biological pathways. nih.gov

Future research will likely focus on using this compound as a metabolic tracer in systems-level analyses, such as metabolomics. By introducing this unnatural amino acid into cell cultures or organisms, researchers can use ¹⁹F NMR to track its uptake and transformation, providing insights into amino acid transport and metabolism. This approach can help elucidate how cells process unnatural analogs and could be used to study the metabolic pathways of specific diseases where tryptophan metabolism is implicated.

| Technology | Application for this compound | Potential Insights |

| ¹⁹F NMR Spectroscopy | Tracer in metabolomic studies | Mapping of amino acid transport and metabolic pathways; understanding cellular processing of unnatural amino acids. |

| Proteomics | Incorporation into proteins for structural analysis | Probing protein structure, dynamics, and interactions in complex biological environments without background noise. nih.govrsc.org |

| Mass Spectrometry | Identification of novel metabolites | Characterizing the downstream metabolic products of this compound within a cell or organism. |

Development of Multi-Functional Probes for Diagnostic and Therapeutic Applications

Fluorinated tryptophans have already demonstrated their value as versatile molecular probes. Specifically, 5-fluorotryptophan (B555192) is recognized as a dual-mode probe, suitable for both fluorescence spectroscopy and ¹⁹F NMR, allowing for complementary studies of a protein's local microenvironment. springernature.comnih.govnih.govsigmaaldrich.com This dual functionality is a significant advantage for detailed structural and dynamic analyses of proteins.

A major emerging avenue is the development of multi-functional probes for in vivo applications, particularly in medical imaging and therapy (theranostics). The isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging. nih.gov L- and D-isomers of 5-[¹⁸F]fluorotryptophan have been synthesized and evaluated as PET imaging probes to measure the activity of the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). nih.gov These enzymes are critical in the kynurenine (B1673888) pathway and are upregulated in many cancers to suppress the immune system. nih.gov

Future work will focus on creating sophisticated probes based on the 5-fluoro-D-tryptophan scaffold that can:

Diagnose: Use ¹⁸F-labeling for PET imaging to detect tumors overexpressing IDO1 or TDO2. thno.orgresearchgate.net

Monitor Therapy: Quantify enzyme activity to assess the efficacy of cancer immunotherapies that target these pathways.

Deliver Therapy: Act as a vehicle to deliver a therapeutic agent specifically to cells that take up the tryptophan analog.

| Probe Type | Functionality | Target Application | Key Research Findings |

| Dual-Mode Probe | Fluorescence and ¹⁹F NMR | In vitro protein structural and environmental analysis | 5-fluorotryptophan's chemical shifts are highly sensitive to local environments and conformations. springernature.comnih.gov |

| PET Imaging Agent | Diagnostic (¹⁸F-labeled) | In vivo imaging of IDO1/TDO2 enzyme activity in oncology and neurology | L-5-[¹⁸F]fluorotryptophan is a substrate for IDO1 and TDO2, while the D-isomer is not, allowing for specific functional imaging. nih.gov |

| Theranostic Probe | Diagnostic and Therapeutic | Targeted cancer therapy and simultaneous monitoring | A future concept combining ¹⁸F-PET imaging with the delivery of a cytotoxic or immunomodulatory payload. |

Exploration in Synthetic Biology and Directed Evolution for Unnatural Protein Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the expansion of the genetic code to incorporate unnatural amino acids (UAAs) into proteins, thereby creating novel functions. nih.govrsc.org this compound, as a protected UAA, is a valuable building block in this endeavor.

The site-specific incorporation of fluorinated amino acids into proteins expressed in mammalian cells has been successfully demonstrated. nih.govnih.gov This opens the possibility of engineering proteins with enhanced stability, altered binding affinities, or novel catalytic activities. For instance, incorporating 5-fluorotryptophan into a peptide inhibitor was shown to increase its binding affinity for its target protein four-fold. nih.gov

Directed evolution, a technology that mimics natural selection in the laboratory, can be used to engineer enzymes that more efficiently utilize unnatural substrates. For example, tryptophan synthase has been evolved to better synthesize fluorinated tryptophan analogs. nih.gov Future research will likely involve:

Evolving tRNA Synthetases: Creating mutant enzymes that can specifically recognize this compound (after deprotection) and incorporate it into a growing polypeptide chain in response to a unique codon.

Engineering Novel Proteins: Using this system to create proteins with strategically placed 5-fluorotryptophan residues to act as built-in NMR probes for structural studies or to enhance protein-protein and protein-ligand interactions. nih.gov

Discovery of Novel Therapeutic Modalities Leveraging Fluorine Chemistry

The introduction of fluorine is a well-established strategy in drug discovery to enhance a molecule's therapeutic properties. researchgate.netresearchgate.netnews-medical.net Fluorination can improve metabolic stability by strengthening the carbon-fluorine bond, increase membrane permeability and bioavailability due to fluorine's lipophilicity, and enhance binding affinity to target proteins. researchgate.nettandfonline.commdpi.com

This compound serves as a key building block for synthesizing novel peptide-based therapeutics with improved pharmacokinetic profiles. chemimpex.comchemimpex.com The use of a D-amino acid, in particular, can confer resistance to degradation by proteases, significantly extending the half-life of a peptide drug in vivo.

Future directions in this area include:

Developing Proteolytically Resistant Peptides: Synthesizing peptides for various therapeutic targets where the 5-fluoro-D-tryptophan residue enhances both stability and target engagement.

Creating Fluorinated Small Molecules: Using the 5-fluoroindole (B109304) core of the amino acid as a scaffold for designing novel small-molecule inhibitors of enzymes like IDO1 or other targets in the tryptophan metabolic pathway. The fluorine atom can be strategically placed to improve potency and drug-like properties. nih.gov

The unique properties conferred by the fluorine atom make this compound a powerful tool for advancing multiple fields of scientific inquiry. Its future applications promise to yield deeper insights into biological systems and lead to the development of next-generation diagnostics and therapeutics.

Q & A

Basic: What are the key considerations for synthesizing Boc-5-Fluoro-D-tryptophan with high enantiomeric purity?

To achieve high enantiomeric purity, researchers must optimize reaction conditions (e.g., temperature, solvent polarity) and employ chiral resolution techniques such as chromatography (HPLC with chiral columns) or enzymatic resolution. Monitoring intermediates via can track fluorination efficiency, while X-ray crystallography or circular dichroism (CD) validates stereochemical integrity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorination effects?

Key techniques include:

- : Identify proton environments and carbon backbone, noting chemical shift perturbations from fluorine’s electronegativity.

- : Directly tracks fluorine incorporation and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Fluorination may quench fluorescence in UV/Vis assays, requiring alternative detection methods (e.g., derivatization) .

Advanced: How can researchers design in vitro assays to evaluate the neuroactive potential of this compound while controlling for metabolic interference?

- Cell Models : Use primary neuronal cultures or neuroblastoma lines (e.g., SH-SY5Y) with serotonin receptor expression.

- Controls : Include non-fluorinated Boc-D-tryptophan and 5-Fluorotryptophan analogs to isolate fluorine-specific effects.

- Metabolic Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prevent metabolite-driven artifacts .

Advanced: What strategies are effective in resolving contradictory findings regarding this compound’s receptor binding affinities across experimental models?

- Assay Standardization : Use uniform buffer conditions (pH, ionic strength) and receptor subtypes (e.g., 5-HT vs. 5-HT).

- Statistical Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., cell vs. tissue preparations) .

- Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP modulation) .

Advanced: What computational approaches enable predictive modeling of this compound’s blood-brain barrier (BBB) permeability and target engagement kinetics?

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict passive diffusion.

- QSAR Models : Corrogate fluorine’s electronegativity with logP and polar surface area.

- In Silico ADMET : Tools like SwissADME or Schrödinger’s Desmond assess BBB penetration and off-target risks .

Basic: How should stability studies for this compound be structured to identify optimal storage conditions and decomposition pathways?

- Accelerated Aging : Expose samples to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0-80% RH) over 1-6 months.

- Analytical Monitoring : Use HPLC-MS to detect hydrolytic cleavage of the Boc group or fluorine displacement.

- pH Stability : Test buffered solutions (pH 3-9) to determine degradation thresholds .

Advanced: What experimental frameworks (e.g., PICO, FINER) are optimal for investigating this compound’s effects on tryptophan metabolism pathways in disease models?

- PICO Framework :

- Population : Tryptophan-deficient disease models (e.g., depression, carcinoid syndrome).

- Intervention : Administer this compound at varying doses.

- Comparison : Wild-type vs. knockout models of kynurenine pathway enzymes.

- Outcome : Measure downstream metabolites (e.g., 5-HT, kynurenine) via LC-MS/MS.

- FINER Criteria : Ensure feasibility (rodent models), novelty (fluorine’s metabolic resistance), and relevance (therapeutic potential) .

Basic: What are the methodological challenges in quantifying this compound in biological matrices, and how can extraction protocols be optimized?

- Matrix Effects : Serum albumin binding may require protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).

- Sensitivity : LC-MS/MS with deuterated internal standards (e.g., this compound-d) improves quantification.

- Recovery Validation : Spike-and-recovery experiments at low, mid, and high concentrations ensure extraction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.